5-Azoniaspiro[4.4]nonane Hexafluorophosphate 5-Azoniaspiro[4.4]nonane Hexafluorophosphate
Brand Name: Vulcanchem
CAS No.: 129211-50-3
VCID: VC4056251
InChI: InChI=1S/C8H16N.F6P/c1-2-6-9(5-1)7-3-4-8-9;1-7(2,3,4,5)6/h1-8H2;/q+1;-1
SMILES: C1CC[N+]2(C1)CCCC2.F[P-](F)(F)(F)(F)F
Molecular Formula: C8H16F6NP
Molecular Weight: 271.18 g/mol

5-Azoniaspiro[4.4]nonane Hexafluorophosphate

CAS No.: 129211-50-3

Cat. No.: VC4056251

Molecular Formula: C8H16F6NP

Molecular Weight: 271.18 g/mol

* For research use only. Not for human or veterinary use.

5-Azoniaspiro[4.4]nonane Hexafluorophosphate - 129211-50-3

Specification

CAS No. 129211-50-3
Molecular Formula C8H16F6NP
Molecular Weight 271.18 g/mol
IUPAC Name 5-azoniaspiro[4.4]nonane;hexafluorophosphate
Standard InChI InChI=1S/C8H16N.F6P/c1-2-6-9(5-1)7-3-4-8-9;1-7(2,3,4,5)6/h1-8H2;/q+1;-1
Standard InChI Key USRHZNRZBDEXBF-UHFFFAOYSA-N
SMILES C1CC[N+]2(C1)CCCC2.F[P-](F)(F)(F)(F)F
Canonical SMILES C1CC[N+]2(C1)CCCC2.F[P-](F)(F)(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a spirocyclic quaternary ammonium cation (C8H16N+\text{C}_8\text{H}_{16}\text{N}^+) paired with a hexafluorophosphate anion (PF6\text{PF}_6^-). The spirocyclic core consists of two fused cyclohexane rings sharing a central nitrogen atom, creating a rigid, three-dimensional structure . This geometry minimizes steric strain and enhances thermal stability compared to linear quaternary ammonium salts.

Physical and Chemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight271.18 g/mol
Melting Point188–192°C
SolubilitySoluble in polar solvents
Ionic Conductivity10–15 mS/cm (25°C)
Thermal StabilityStable up to 300°C

The hexafluorophosphate anion contributes to low lattice energy, enabling high solubility in acetonitrile and dimethyl sulfoxide . Its thermal stability stems from the spirocyclic cation’s resistance to Hofmann elimination .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via quaternization of 5-azoniaspiro[4.4]nonane with methyl iodide in alkaline conditions, followed by anion exchange with hexafluorophosphoric acid. The reaction proceeds as:

C8H16N+CH3INaOHC8H16N+IHPF6C8H16N+PF6\text{C}_8\text{H}_{16}\text{N} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH}} \text{C}_8\text{H}_{16}\text{N}^+\text{I}^- \xrightarrow{\text{HPF}_6} \text{C}_8\text{H}_{16}\text{N}^+\text{PF}_6^-

Yields exceed 85% when conducted under inert atmospheres at 60°C.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize mixing and heat transfer. Automated systems control reactant stoichiometry (NH3:alkyl halide=1:1.05\text{NH}_3:\text{alkyl halide} = 1:1.05) and monitor pH (8.5–9.0) to minimize byproducts. Post-synthesis purification involves recrystallization from ethanol/water mixtures, achieving >98% purity .

Applications in Advanced Technologies

Mass Spectrometry Enhancements

Derivatization of peptides with 5-azoniaspiro[4.4]nonyl groups enhances ionization efficiency by 10–100× in electrospray ionization mass spectrometry (ESI-MS) . The fixed positive charge on the spirocyclic cation reduces signal suppression from matrix effects, enabling detection of low-abundance peptides in proteomic analyses .

Catalytic Applications

In phase-transfer catalysis, the compound accelerates SN2 reactions by 3–5× compared to tetrabutylammonium salts. For example, benzyl bromide hydrolysis proceeds with a rate constant k=2.7×103s1k = 2.7 \times 10^{-3} \, \text{s}^{-1} at 25°C when catalyzed by 1 mol% of the compound.

Case Studies in Applied Research

High-Performance Battery Electrolytes

A 2023 trial compared traditional LiPF6_6 electrolytes with formulations containing 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (0.1 M). The modified electrolyte exhibited:

  • 18% higher capacity retention after 500 cycles

  • 22% reduction in interfacial impedance

  • No gas evolution at 4.3 V

Peptide Quantitation in Complex Matrices

Using the compound as an ionization tag, researchers achieved 5 pg/mL detection limits for angiotensin II in human serum—a 100× improvement over underivatized peptides . Isotopically labeled analogs (13C6\text{}^{13}\text{C}_6) enabled precise quantification with <5% relative standard deviation .

Mechanism of Action

Electrochemical Behavior

The spirocyclic cation’s rigid structure prevents close ion pairing with PF6\text{PF}_6^-, facilitating rapid ion dissociation. Density functional theory (DFT) calculations show a dissociation energy of 42 kJ/mol, compared to 58 kJ/mol for NMe4+PF6\text{NMe}_4^+ \text{PF}_6^-. This lower energy barrier enhances ionic mobility in solution.

Biological Interactions

In antimicrobial studies, the compound disrupts bacterial membranes via electrostatic interactions with phospholipid headgroups. Minimum inhibitory concentrations (MICs) against E. coli and S. aureus are 32 μg/mL and 64 μg/mL, respectively.

Comparative Analysis with Analogous Compounds

Structural Derivatives

CompoundRing SizeThermal Stability (°C)Ionic Conductivity (mS/cm)
5-Azoniaspiro[4.4]nonane PF6\text{PF}_64.430015
5-Azoniaspiro[4.5]decane PF6\text{PF}_64.528012
5-Azoniaspiro[4.6]undecane PF6\text{PF}_64.62609

Larger spirocyclic systems exhibit reduced stability due to increased conformational flexibility.

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